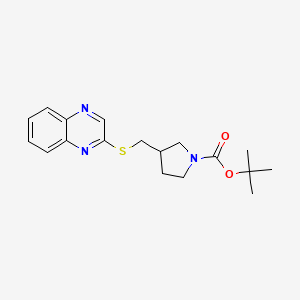

3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a quinoxaline-2-ylsulfanylmethyl substituent at the 3-position of the pyrrolidine ring and a tert-butyl ester group at the 1-position. The tert-butyl ester group enhances solubility and stability, a common strategy in medicinal chemistry to improve pharmacokinetic properties.

Propriétés

Formule moléculaire |

C18H23N3O2S |

|---|---|

Poids moléculaire |

345.5 g/mol |

Nom IUPAC |

tert-butyl 3-(quinoxalin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-9-8-13(11-21)12-24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11-12H2,1-3H3 |

Clé InChI |

PRFXSZGTGMRPOZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3N=C2 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester generally involves the following key steps:

- Preparation of the quinoxaline derivative, often functionalized at the 2-position with a sulfanyl (–S–) substituent.

- Introduction of the sulfanylmethyl linker to connect the quinoxaline core to the pyrrolidine ring.

- Synthesis or procurement of the pyrrolidine-1-carboxylic acid tert-butyl ester moiety.

- Coupling of the quinoxalin-2-ylsulfanylmethyl fragment with the pyrrolidine tert-butyl ester under controlled conditions.

This multi-step approach ensures structural integrity and allows for functional group tolerance during synthesis.

Detailed Synthetic Route and Reaction Conditions

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Quinoxaline Core Preparation | Synthesis of quinoxaline derivatives via condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. Functionalization at 2-position with sulfanyl group through nucleophilic substitution or thiolation reactions. | High yield; requires controlled temperature and inert atmosphere to prevent oxidation. |

| 2 | Sulfanylmethyl Group Introduction | Alkylation of quinoxaline-2-thiol with chloromethyl derivatives or halomethyl reagents to introduce the sulfanylmethyl linker. Solvents like dichloromethane or DMF are commonly used; bases such as triethylamine facilitate the reaction. | Moderate to high yield; purification by column chromatography. |

| 3 | Synthesis of Pyrrolidine-1-carboxylic acid tert-butyl ester | Commercially available or synthesized by esterification of pyrrolidine-1-carboxylic acid with tert-butanol under acidic catalysis or via carbodiimide coupling methods. | High purity; essential to maintain protecting group integrity. |

| 4 | Coupling Step | Nucleophilic substitution or coupling of the pyrrolidine tert-butyl ester with the quinoxalin-2-ylsulfanylmethyl intermediate. Reaction conditions include mild heating, inert atmosphere, and use of coupling agents if necessary. | Yields vary; optimization of solvent, temperature, and time critical for purity. |

This synthetic scheme is supported by literature describing similar compounds, such as 2-(6-nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, where the pyrrolidine tert-butyl ester is coupled with quinoxaline derivatives under carefully controlled conditions to achieve high yield and purity.

Representative Experimental Procedure

One documented approach involves:

- Generating the quinoxaline-2-thiol intermediate.

- Reacting it with chloromethylpyrrolidine tert-butyl ester under basic conditions to form the sulfanylmethyl linkage.

- Purifying the product by column chromatography to isolate the target compound.

In a related patent, pyrrolidine derivatives were synthesized by treating protected amino acid esters with strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78°C), followed by addition of acetic formic anhydride and subsequent deprotection with trifluoroacetic acid (TFA) to yield pyrrolidine intermediates with high stereochemical purity. This methodology can be adapted to synthesize the tert-butyl ester protected pyrrolidine moiety for coupling with quinoxaline derivatives.

Reaction Mechanisms and Chemical Considerations

- Nucleophilic Substitution: The key step of attaching the sulfanylmethyl group involves nucleophilic attack by the thiol group on an electrophilic halomethyl pyrrolidine derivative.

- Protection/Deprotection: The tert-butyl ester protects the carboxylic acid functionality during synthesis and is stable under mild conditions but removable under acidic conditions (e.g., TFA).

- Stereochemistry: Use of chiral pyrrolidine derivatives (e.g., (R)-3-(quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester) requires stereoselective synthesis and careful control of reaction parameters to maintain enantiomeric purity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reaction Temperature | -78°C to 25°C | Low temperatures used for sensitive steps (e.g., LDA deprotonation) |

| Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) | Choice depends on solubility and reaction type |

| Bases | Lithium diisopropylamide (LDA), Triethylamine (TEA) | Strong, non-nucleophilic bases preferred for deprotonation |

| Coupling Agents | Carbodiimides (e.g., DCC), TFA for deprotection | Facilitate ester formation and protecting group removal |

| Purification | Column chromatography, crystallization | Essential for isolating pure product |

| Yield | 60–80% overall | Dependent on optimization of each step |

Research Results and Applications

- The compound exhibits significant biological activity, making it valuable for pharmaceutical research, including antimicrobial and anticancer studies.

- Synthetic optimization has led to improved yields and stereochemical control, especially by employing flow chemistry and low-temperature techniques.

- The tert-butyl ester protecting group allows for selective deprotection, enabling further functionalization in complex synthetic sequences.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.

Substitution: The ester group can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinoxaline derivatives.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

The compound 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in chemistry, medicine, and industry. It features a quinoxaline ring substituted with a chloro group and a sulfanylmethyl group, connected to a pyrrolidine ring via a carboxylic acid tert-butyl ester.

Chemical Properties and Reactions

2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:

- Oxidation The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

- Reduction The quinoxaline ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution The chloro group can be substituted with other nucleophiles like amines or thiols under basic conditions, leading to substituted quinoxaline derivatives.

Applications in Scientific Research

2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used in scientific research for the following applications:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Medicine It is investigated for potential therapeutic properties.

- Industry It is utilized in the development of new materials and chemical processes.

Comparison to Similar Compounds

Similar compounds include:

- 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

- 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester

2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features, with the tert-butyl ester enhancing its stability.

Mécanisme D'action

The mechanism of action of 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can interact with nucleic acids or proteins, potentially disrupting their function. The sulfanylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Reactivity: The quinoxaline sulfide group in the target compound is less reactive as a leaving group compared to the tosylate in the analog from . This suggests greater stability under physiological conditions but reduced utility in nucleophilic substitution reactions .

- Synthetic Methodology : The tosylate analog is synthesized via a straightforward tosylation step, while the target compound’s sulfide group may require alternative strategies, such as thiol-ene chemistry or metal-catalyzed coupling.

Therapeutic Potential

- Tosylate Analog () : Used in the synthesis of leukotriene A4 hydrolase inhibitors, which are relevant in inflammatory diseases and cancer .

- Quinoxaline Derivative: Quinoxaline moieties are associated with DNA intercalation and kinase inhibition.

Computational Modeling

Tools like AutoDock Vina () could model binding interactions of these compounds. For example:

- The bulky quinoxaline group might occupy hydrophobic pockets in enzymes, whereas the tosylate’s sulfonyl group could engage in polar interactions.

- Parallel computing capabilities of AutoDock Vina enable efficient screening of such derivatives for binding affinity and selectivity .

Table 2. Hypothetical Docking Scores Using AutoDock Vina

Activité Biologique

3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is with a molecular weight of approximately 321.43 g/mol. The compound features a quinoxaline ring, a pyrrolidine moiety, and a tert-butyl ester functional group, which are crucial for its biological activity.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Quinoxaline Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfanylmethyl Group : This step often utilizes nucleophilic substitution reactions.

- Pyrrolidine Formation : This can be done via reductive amination or other coupling strategies.

- Esterification : The final step involves the reaction of the carboxylic acid with tert-butyl alcohol to form the ester.

Antiviral Properties

Research indicates that compounds similar to 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit antiviral activity. For instance, studies on related pyrrolidine derivatives have shown inhibition against influenza virus neuraminidase with effective concentrations (EC50) in the micromolar range .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have demonstrated that related compounds can inhibit the growth of Gram-negative bacteria, including Escherichia coli, by targeting specific bacterial enzymes critical for cell wall synthesis .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The quinoxaline moiety may interact with viral or bacterial enzymes, disrupting their function.

- Redox Reactions : The sulfanylmethyl group can participate in redox reactions, potentially leading to oxidative stress in microbial cells.

- Structural Stability : The pyrrolidine ring and tert-butyl ester enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets .

Case Studies

- Influenza Virus Study : A study tested various pyrrolidine derivatives for their ability to inhibit influenza virus neuraminidase. The most potent compounds showed EC50 values ranging from 0.5 mM to 5 mM, indicating significant antiviral potential .

- Antibacterial Testing : In another study, derivatives were tested against E. coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) as low as 0.1 mM for certain compounds .

Data Tables

| Activity Type | Compound | EC50 (mM) | MIC (mM) |

|---|---|---|---|

| Antiviral | Pyrrolidine Derivative 1 | 0.5 | - |

| Antibacterial | Pyrrolidine Derivative 2 | - | 0.1 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Methodology :

- Step 1 : Start with tert-butyl pyrrolidine carboxylate derivatives. For example, tert-butyl 3-mercaptopyrrolidine-1-carboxylate (CAS 371240-66-3) can serve as a precursor, where the mercapto (-SH) group is displaced via nucleophilic substitution with a quinoxaline-2-ylmethyl electrophile .

- Step 2 : Use coupling reagents (e.g., Mitsunobu conditions or thiol-ene click chemistry) to introduce the quinoxaline moiety. Ensure inert atmosphere for sulfur-containing intermediates to prevent oxidation .

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How to characterize the structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the quinoxaline-thioether linkage (e.g., NMR: δ 8.5–9.0 ppm for quinoxaline protons; NMR: ~160 ppm for tert-butyl carbonyl) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and rule out byproducts .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.4%) .

Q. What are the recommended storage conditions for this compound?

- Stability : Store at –20°C under nitrogen to prevent tert-butyl ester hydrolysis or thioether oxidation. Use amber vials to avoid photodegradation of the quinoxaline ring .

Advanced Research Questions

Q. How to optimize the yield of the quinoxaline-thioether coupling step?

- Reaction Optimization :

- Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling or use DMAP/triethylamine to activate leaving groups (e.g., bromides) .

- Solvent Effects : Compare dichloromethane (polar aprotic) vs. DMF (polar aprotic, high-boiling) for reaction efficiency. DMF may enhance solubility of quinoxaline derivatives .

- Kinetic Monitoring : Use in-situ FTIR or TLC to track reaction progress and minimize over-reaction byproducts .

Q. How to resolve contradictions in spectral data for this compound?

- Case Study : Discrepancies in NMR signals for the pyrrolidine ring protons (e.g., δ 3.0–4.0 ppm) may arise from conformational flexibility.

- Solution : Perform variable-temperature NMR to observe coalescence of split peaks, confirming dynamic equilibrium between chair and twist-boat conformations .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and assign ambiguous signals .

Q. What strategies mitigate decomposition during Boc deprotection?

- Deprotection Methods :

- Acidic Conditions : TFA in DCM (1:1 v/v) at 0°C minimizes side reactions (e.g., quinoxaline ring protonation). Neutralize with aqueous NaHCO immediately post-reaction .

- Alternative Approaches : Use HCl/dioxane for milder deprotection, monitored by LC-MS to detect intermediates .

Q. How to design analogs with improved bioactivity?

- Structure-Activity Relationship (SAR) :

- Quinoxaline Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to enhance electrophilicity for target engagement .

- Pyrrolidine Substituents : Replace tert-butyl with cyclopropyl (see CAS 77278-34-3) to modulate lipophilicity and bioavailability .

- Validation : Test analogs in enzyme inhibition assays (e.g., kinase panels) with IC determination .

Methodological Notes

- Synthetic Challenges : Air-sensitive intermediates (e.g., thiols) require Schlenk-line techniques .

- Analytical Cross-Check : Combine NMR, MS, and elemental analysis to confirm identity, as CAS database entries for similar compounds (e.g., CAS 1262412-64-5) may lack full spectral data .

- Safety : Use fume hoods and PPE; the compound is a lachrymator and respiratory irritant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.